2-((3-Oxocyclohex-1-enyl)amino)benzoic acid
Description
Properties
IUPAC Name |
2-[(3-oxocyclohexen-1-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-10-5-3-4-9(8-10)14-12-7-2-1-6-11(12)13(16)17/h1-2,6-8,14H,3-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMAYMKMNUQNBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375075 | |
| Record name | 2-((3-Oxocyclohex-1-enyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132600-13-6 | |
| Record name | 2-((3-Oxocyclohex-1-enyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132600-13-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
The amine group of anthranilic acid undergoes nucleophilic attack on the carbonyl group of 1,3-cyclohexanedione, followed by dehydration to form the enamine linkage. The reaction proceeds via a Schiff base intermediate, stabilized by the aromatic system of the benzoic acid moiety.
Experimental Protocol
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Reactants :
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1,3-Cyclohexanedione (9.05 g, 80.8 mmol)
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2-Aminobenzoic acid (11.11 g, 59.86 mmol)
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Conditions :
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Temperature: 120°C
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Atmosphere: Nitrogen stream
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Duration: 4 hours
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Workup :
Characterization Data
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¹H NMR (CDCl₃) : δ 7.6 (dt, 1H), 7.3 (t, 1H), 6.6 (br s, 1H), 5.62 (s, 1H), 2.6–2.1 (m, 8H).
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IR (CHCl₃) : 3050 cm⁻¹ (N-H), 1729 cm⁻¹ (C=O), 1536 cm⁻¹ (C=C).
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X-ray Crystallography : Confirms dimeric structures in organotin derivatives.
Catalytic Variations and Solvent Systems
While the primary method uses solvent-free conditions, alternative protocols employ catalysts or polar solvents to enhance reactivity.
Example Protocol (Adapted for Target Compound):
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Reactants :
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1,3-Cyclohexanedione (0.89 mmol)
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2-Aminobenzoic acid (0.89 mmol)
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TMSCl (0.98 mmol)
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Conditions :
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Solvent: DMF/acetonitrile (1:2 v/v)
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Temperature: Room temperature
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Duration: 1.5 hours
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Workup :
Applications and Derivatives
The product serves as a ligand for organotin complexes (e.g., [Me₂Sn(OBz)O]₂), which exhibit superior antifungal activity against Cryptococcus neoformans and Candida albicans compared to ketoconazole. Cytotoxicity assays on human kidney cells indicate selective toxicity, with IC₅₀ values >100 µM for the free ligand.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
2-((3-Oxocyclohex-1-enyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Biological Activity
Research indicates that 2-((3-Oxocyclohex-1-enyl)amino)benzoic acid exhibits significant biological activity. Its organotin complexes have shown promising antimicrobial properties against various bacterial strains, suggesting potential applications in both medicinal chemistry and agriculture. The compound's ability to interact with microbial cell membranes enhances its efficacy as an antimicrobial agent, making it a candidate for further pharmacological development.
Mechanism of Action
The mechanism of action primarily revolves around its interactions at the molecular level. Studies have focused on its binding affinity and reactivity with various biological targets, which are crucial for understanding its therapeutic uses. The presence of both an amino group and a cyclohexene structure contributes to its unique reactivity profile.
Biochemistry
Role as a Ligand
this compound acts as a ligand in coordination chemistry. Its functional groups allow it to form complexes with metal ions, which can be utilized in various biochemical assays. This property makes it valuable for studying enzyme mechanisms and protein interactions.
Synthesis Pathways
The synthesis of this compound typically involves the reaction of 1,3-cyclohexadione with 2-aminobenzoic acid or 3-ethoxycyclohex-2-enone . Understanding these synthesis pathways is essential for developing derivatives that may exhibit enhanced biological activity.
Materials Science
Potential in Drug Discovery
Due to its unique structure, this compound is being explored for drug discovery and development. Its ability to act as a versatile intermediate in organic synthesis opens avenues for creating novel therapeutic agents . The compound's dual functionality enhances its potential as a scaffold for drug design.
Case Study 1: Antimicrobial Properties
A study evaluating the antimicrobial efficacy of organotin complexes derived from this compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these complexes disrupt microbial cell membranes, leading to cell death. This finding supports the compound's potential use in developing new antimicrobial agents.
Case Study 2: Coordination Chemistry
In another investigation, the ligand properties of this compound were assessed for their ability to form stable complexes with transition metals. The resulting metal-ligand complexes exhibited enhanced catalytic activity in organic transformations, showcasing the compound's versatility in materials science applications .
Mechanism of Action
The mechanism of action of 2-((3-Oxocyclohex-1-enyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Effects
Key Observations:
Chlorinated Analog (C₁₃H₁₂ClNO₃): The addition of chlorine at the C2 position of the cyclohexenone ring increases molecular weight by ~38.45 g/mol compared to the parent compound. Structural analysis reveals 31 bonds, including 9 multiple bonds and a chlorine atom, which may influence steric interactions and binding affinity .
Benzofuran Analog (C₁₅H₁₁NO₄): Replacement of the cyclohexenone ring with a benzofuran system introduces aromaticity and planar geometry, altering electronic properties. The molecular weight increases to 269.25 g/mol, and the compound exhibits a distinct infrared (IR) spectral profile .
Ethoxy-Oxoacetamido Derivative (C₁₁H₁₁NO₅): The ethoxy-oxoacetamido group introduces hydrogen-bonding capabilities (O–H⋯O and C–H⋯O interactions), as evidenced by its crystal structure. This may enhance solubility in polar solvents compared to the parent compound .
Key Findings:
- The parent compound’s triorganotin complexes (e.g., [Ph₃Sn(OBz)]) demonstrate superior activity against bacteria, fungi, and insects compared to diorganotin variants, attributed to increased lipophilicity and membrane penetration .
- Chlorination in the analog C₁₃H₁₂ClNO₃ may amplify reactivity via electronic effects, though biological data remain unreported .
Physicochemical and Structural Insights
- Collision Cross-Section (CCS): The parent compound’s CCS values (151.1–162.6 Ų) suggest moderate molecular compactness, which may influence its pharmacokinetic properties .
- Crystal Packing: The ethoxy-oxoacetamido derivative forms hydrogen-bonded chains parallel to the [111] crystallographic direction, a feature absent in the parent compound’s reported structures .
- Thermal Stability: The parent compound’s melting point (194–196°C) reflects strong intermolecular forces, likely due to hydrogen bonding between the carboxylic acid and amino groups .
Biological Activity
2-((3-Oxocyclohex-1-enyl)amino)benzoic acid, also known as HOBz, is an organic compound with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of approximately 231.25 g/mol. This compound belongs to the class of enaminones, characterized by the presence of both an amine and a ketone group in conjugation with a double bond. Its unique structure and functional groups offer significant potential for various biological activities, making it a subject of interest in pharmacological research.
Synthesis
The synthesis of this compound typically involves the reaction between 2-aminobenzoic acid and 3-ethoxycyclohex-2-enone. The reaction pathway can be summarized as follows:
- Formation of Enaminone : The amino group from 2-aminobenzoic acid reacts with the carbonyl group in 3-ethoxycyclohex-2-enone.
- Cyclization : This leads to the formation of the cyclohexene structure fused with an amino group attached to a benzoic acid moiety.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
Antifungal Activity
Studies have demonstrated that derivatives of this compound show significant antifungal properties. In particular, complexes formed with organotin derivatives have been screened against Cryptococcus neoformans and Candida albicans, yielding promising results. Some organotin complexes exhibited superior antifungal activity compared to standard treatments like ketoconazole .
Cytotoxicity
The cytotoxic effects of this compound have also been evaluated in human kidney cells, revealing varying degrees of toxicity depending on the specific derivative tested. For instance, certain organotin complexes derived from this compound showed enhanced cytotoxicity against cancer cell lines while maintaining lower toxicity levels in normal cells .
The mechanism underlying the biological activity of this compound primarily revolves around its interactions at the molecular level. The presence of both an amino group and a carbonyl functionality allows it to act as a ligand in coordination chemistry, potentially influencing various biological pathways. Notably, studies suggest that it may interact with key enzymes involved in protein degradation systems, such as cathepsins B and L .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Organotin Complexes : A study synthesized several organotin complexes from this compound and assessed their antifungal activity against C. neoformans and C. albicans. The results indicated that some complexes had higher inhibition values than conventional antifungal agents, suggesting their potential use in treating fungal infections .
- Cytotoxicity Assessment : Another investigation focused on evaluating the cytotoxic effects of various derivatives on human kidney cells and cancer cell lines. The findings revealed that while some derivatives were cytotoxic to cancer cells, they exhibited significantly lower toxicity towards normal cells, indicating a selective action that could be beneficial for therapeutic applications.
Data Table: Biological Activity Overview
| Activity Type | Compound/Derivative | Tested Organism/Cell Line | Effect Observed |
|---|---|---|---|
| Antifungal | Organotin Complexes | Cryptococcus neoformans | Superior inhibition compared to ketoconazole |
| Antifungal | Organotin Complexes | Candida albicans | Significant antifungal activity |
| Cytotoxicity | Various Derivatives | Human Kidney Cells | Varying toxicity levels |
| Cytotoxicity | Various Derivatives | Cancer Cell Lines | Selective cytotoxicity |
Q & A
Q. Optimization Strategies :
- Catalyst screening : Use of DMAP or pyridine to accelerate coupling.
- Stoichiometry : A 1.2:1 molar ratio of cyclohexenone to aminobenzoic acid improves yield.
- Monitoring : TLC or HPLC to track reaction progress and identify byproducts.
Advanced: How can single-crystal X-ray diffraction (SXRD) using SHELX programs validate the molecular structure of this compound?
Answer:
SXRD with SHELX software (e.g., SHELXL, SHELXS) enables precise structural determination:
- Data collection : High-resolution data (≤ 0.8 Å) at low temperature (100 K) reduces thermal motion artifacts.
- Structure solution : Direct methods (SHELXS) or intrinsic phasing (SHELXD) resolve phase problems.
- Refinement : SHELXL refines positional and anisotropic displacement parameters, with hydrogen atoms placed geometrically.
- Validation :
Example : A study of analogous benzoic acid derivatives achieved R1 = 0.032 using SHELXL-2018, confirming planar amide linkages and cyclohexenone chair conformations .
Advanced: What strategies resolve discrepancies in biological activity data across different studies?
Answer:
Contradictions in bioactivity (e.g., IC50 variability in enzyme inhibition assays) require methodological scrutiny:
- Assay standardization :
- Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (recombinant vs. tissue-extracted).
- Validate via positive controls (e.g., known inhibitors).
- Data normalization :
- Express activity as % inhibition relative to vehicle controls.
- Apply statistical tests (ANOVA, t-test) to assess significance.
- Structural confounding factors :
- Check for tautomerism (e.g., enol-keto equilibria in cyclohexenone) via NMR or computational modeling (DFT).
- Purity verification (HPLC ≥ 95%) to exclude batch-dependent impurities .
Case Study : A 2023 study resolved conflicting antimicrobial data by correlating logP values (HPLC-measured) with membrane permeability, showing higher lipophilicity enhances activity against Gram-negative bacteria .
Basic: What spectroscopic techniques characterize this compound, and what key features should be analyzed?
Answer:
Key Techniques :
- NMR (¹H/¹³C) :
- ¹H NMR : Peaks at δ 10.5–11.0 ppm (amide NH), δ 6.5–8.5 ppm (aromatic protons).
- ¹³C NMR : Carbonyl signals at δ 170–175 ppm (carboxylic acid), δ 165–170 ppm (amide C=O).
- IR : Bands at ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch).
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., C₁₃H₁₃NO₃ requires [M+H]⁺ = 232.0974).
Q. Interpretation :
- Tautomerism : Absence of enol proton (δ ~12 ppm in ¹H NMR) confirms the keto form dominates.
- Purity : Sharp melting point (e.g., 180–182°C) and single HPLC peak indicate homogeneity .
Advanced: How does the compound's conformation affect its interactions with biological targets?
Answer:
The cyclohexenone ring and amide linkage adopt specific conformations critical for binding:
- Cyclohexenone chair conformation : Stabilizes hydrophobic interactions in enzyme pockets (e.g., COX-2 inhibition).
- Amide planarity : Facilitates hydrogen bonding with catalytic residues (e.g., serine in hydrolases).
- Computational modeling :
- Docking (AutoDock Vina) : Predicts binding poses using PDB structures (e.g., 1CX2 for cyclooxygenase).
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
Example : A 2021 study showed that substituents at the benzoic acid para-position (e.g., -OCH₃) enhance binding affinity by 2-fold via π-π stacking with Tyr355 in COX-2 .
Advanced: How can researchers address challenges in crystallizing this compound for structural studies?
Answer:
Crystallization Strategies :
- Solvent screening : Use vapor diffusion (e.g., 1:1 DCM/methanol) or slow evaporation (acetone/water).
- Additives : Small molecules (e.g., diethyl ether) disrupt aggregation.
- Temperature gradients : Gradual cooling from 40°C to 4°C promotes nucleation.
Q. Troubleshooting :
- Twinned crystals : Reprocess with SHELXL TWIN commands or use detwinning algorithms.
- Disorder : Apply restraints (e.g., SIMU in SHELXL) for flexible cyclohexenone moieties .
Table 1: Comparison of Synthetic Methods for Analogous Benzoic Acid Derivatives
| Method | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|
| EDC/HOBt coupling | 78 | 98.5 | |
| DCC/DMAP | 85 | 97.2 | |
| Microwave-assisted | 92 | 99.1 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
